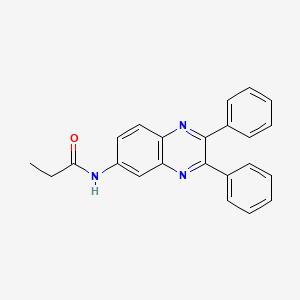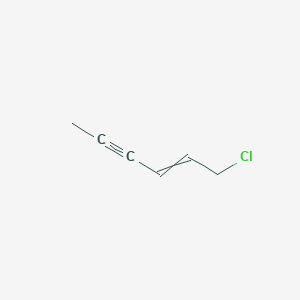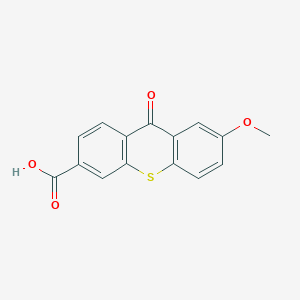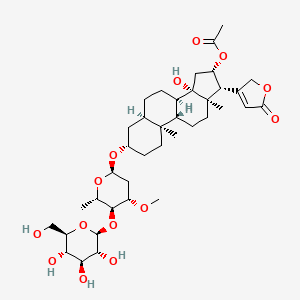
5,8-Dibutyldodeca-5,7-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibutyldodeca-5,7-diene: is an organic compound with the molecular formula C20H38 . It is characterized by the presence of two double bonds located at the 5th and 7th positions of the dodeca chain, with butyl groups attached at the 5th and 8th positions. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibutyldodeca-5,7-diene can be achieved through various methods, including the Diels-Alder reaction. This reaction involves the combination of a diene and a dienophile to form a new six-membered ring. The reaction conditions typically require the diene to be in the s-cis conformation and the presence of electron-withdrawing groups on the dienophile to increase the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dibutyldodeca-5,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5,8-Dibutyldodeca-5,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other conjugated diene reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5,8-Dibutyldodeca-5,7-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form carbocation intermediates. These intermediates can undergo further reactions to form various products. The stability of the allylic carbocations formed during these reactions is a key factor in determining the reaction pathways and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single carbon atom.
Isoprene: A naturally occurring diene with a similar structure but different substituents.
2,4-Hexadiene: Another conjugated diene with two double bonds separated by two carbon atoms.
Uniqueness
5,8-Dibutyldodeca-5,7-diene is unique due to its longer carbon chain and the presence of butyl groups, which influence its reactivity and physical properties. The compound’s structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
54068-72-3 |
|---|---|
Molekularformel |
C20H38 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
5,8-dibutyldodeca-5,7-diene |
InChI |
InChI=1S/C20H38/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h17-18H,5-16H2,1-4H3 |
InChI-Schlüssel |
BLYDONNSJQMMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC=C(CCCC)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)










